5-(5-Chloro-2-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine
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Overview
Description
5-(5-Chloro-2-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a chloro-methoxyphenyl group and a trimethylsilyl-ethoxy-methyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the chloro-methoxyphenyl group and the trimethylsilyl-ethoxy-methyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-2-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(5-Chloro-2-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxypyrimidine
- 2-Methoxyphenyl isocyanate
Uniqueness
Compared to similar compounds, 5-(5-Chloro-2-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine stands out due to its unique combination of functional groups and structural features. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H24ClN3O2Si |
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Molecular Weight |
353.92 g/mol |
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-1-(2-trimethylsilylethoxymethyl)pyrazol-4-amine |
InChI |
InChI=1S/C16H24ClN3O2Si/c1-21-15-6-5-12(17)9-13(15)16-14(18)10-19-20(16)11-22-7-8-23(2,3)4/h5-6,9-10H,7-8,11,18H2,1-4H3 |
InChI Key |
OQTCXGLJORJIGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=C(C=NN2COCC[Si](C)(C)C)N |
Origin of Product |
United States |
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